molecular formula C9H13NO B1313040 3-[(Ethylamino)methyl]phenol CAS No. 91239-98-4

3-[(Ethylamino)methyl]phenol

Cat. No. B1313040
CAS RN: 91239-98-4
M. Wt: 151.21 g/mol
InChI Key: TUMYKIYLRIVICV-UHFFFAOYSA-N
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Description

“3-[(Ethylamino)methyl]phenol” is a phenolic compound with an aminoethyl substituent attached to the aromatic ring. It is a very viscous deep orange liquid .


Molecular Structure Analysis

The molecular formula of “3-[(Ethylamino)methyl]phenol” is C9H13NO . The InChI (IUPAC International Chemical Identifier) is InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) is CCNCC1=CC(=CC=C1)O .


Chemical Reactions Analysis

Phenols, including “3-[(Ethylamino)methyl]phenol”, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

The molecular weight of “3-[(Ethylamino)methyl]phenol” is 151.21 g/mol . The XLogP3, which is a measure of the compound’s lipophilicity, is 1.1 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 32.3 Ų .

Scientific Research Applications

Synthesis of Rhodol Derivatives

3-[(Ethylamino)methyl]phenol: is utilized in the synthesis of rhodol derivatives . Rhodol is a fluorescent dye that finds applications in biological staining and as a reagent in analytical chemistry. The compound undergoes a condensation reaction with 2-(2,4-dihydroxybenzoyl)benzoic acid to form rhodol, which is significant for fluorescent labeling in bioconjugation chemistry.

Pharmacological Research

In pharmacology, derivatives of phenolic compounds like 3-[(Ethylamino)methyl]phenol are explored for their potential therapeutic effects . These compounds are studied for their anti-cancer properties, where they may act as inhibitors or activators of certain biological pathways, contributing to the development of new cancer treatments.

Material Science Applications

The compound’s properties are of interest in material science, particularly in the development of new materials with specific optical or electronic characteristics . Its molecular structure and stability under various conditions make it a candidate for creating novel materials with desired properties.

Environmental Science

In environmental science, phenolic compounds are investigated for their role in bioremediation processes . Their interaction with environmental contaminants and potential to degrade or transform harmful substances is a key area of research.

Analytical Chemistry Techniques

3-[(Ethylamino)methyl]phenol: may be used in developing new analytical methods for the detection and quantification of chemical species . Its reactivity and ability to form complexes with other molecules can be harnessed in designing sensitive and selective analytical assays.

Biochemical Role in Disease Prevention

Research in biochemistry focuses on the role of phenolic compounds in preventing oxidative stress-related diseases . The antioxidant properties of such compounds, including 3-[(Ethylamino)methyl]phenol , are studied for their potential to mitigate the effects of reactive oxygen species in cells, which can lead to various chronic diseases.

Agriculture and Crop Protection

In agriculture, there is interest in using phenolic compounds to develop natural pesticides or growth enhancers . The bioactive properties of these compounds can provide an eco-friendly alternative to traditional chemicals used in crop protection and yield improvement.

Food Industry and Nutrition

Finally, the food industry investigates the use of phenolic compounds as natural preservatives or flavor enhancers . Their impact on food quality, shelf-life, and nutritional value is a significant area of research, aiming to improve food products and promote health benefits.

Safety And Hazards

“3-[(Ethylamino)methyl]phenol” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMYKIYLRIVICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434807
Record name 3-[(ethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethylamino)methyl]phenol

CAS RN

91239-98-4
Record name 3-[(ethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Ethylamino)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 3-hydroxy-benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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